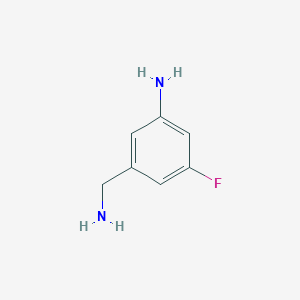

5-Amino-3-fluorobenzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacology: Protease Inhibitors Synthesis

5-Amino-3-fluorobenzylamine: is utilized in the synthesis of substituted amino-sulfonamide protease inhibitors . These inhibitors, such as DPC 681 and DPC 684, are significant for their role in treating diseases by inhibiting protease enzymes, which are crucial for the replication of certain pathogens.

Material Science: Reaction Rate Studies

In material science, this compound has been employed to study the reaction rates of benzylamines with compounds like 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride . Understanding these reaction rates is essential for developing new materials with specific properties.

Chemical Synthesis: Fluorinated Amino Acids

The site-selective introduction of fluorine functionalities into amino acids and peptides is a growing area of interest5-Amino-3-fluorobenzylamine can be a precursor in synthesizing fluorinated amino acids, which are valuable in medicinal chemistry and chemical biology due to their altered physicochemical and biological properties .

Analytical Chemistry: Reference Standards

In analytical chemistry, 5-Amino-3-fluorobenzylamine may serve as a reference standard due to its well-defined properties. It can be used to calibrate instruments or validate analytical methods, ensuring accuracy and reliability in chemical analysis .

Biochemistry: Protein Interaction Studies

This compound’s role in biochemistry could involve studying protein interactions. The fluorine atom in 5-Amino-3-fluorobenzylamine can act as a probe to investigate the binding sites and interaction mechanisms of proteins, aiding in the understanding of complex biochemical pathways .

Industrial Applications: Intermediate in Synthesis

Industrially, 5-Amino-3-fluorobenzylamine is an intermediate in the synthesis of various chemical products. Its reactivity with other compounds makes it a valuable building block in creating more complex molecules for industrial purposes .

Safety and Hazards

Mécanisme D'action

Target of Action

The target of a compound depends on its structure and functional groups. For instance, benzylamines, which “5-Amino-3-fluorobenzylamine” is a type of, often interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of a compound refers to how it affects its target. Benzylamines can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzylamines can participate in a variety of biochemical reactions and pathways .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the reactivity of benzylamines can be affected by the presence of other reactive species .

Propriétés

IUPAC Name |

3-(aminomethyl)-5-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIXKVWNQGTZAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-fluorobenzylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2960911.png)

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol](/img/structure/B2960917.png)

![7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2960921.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2960923.png)

![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2960924.png)